(1S)-1-phenylpropane-1,3-diol

Descripción general

Descripción

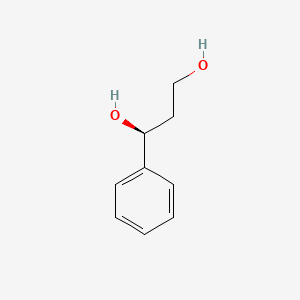

(1S)-1-phenylpropane-1,3-diol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to a propane backbone with hydroxyl groups at the first and third positions. The (1S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1S)-1-phenylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of (1S)-1-phenylpropane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (1S)-1-phenylpropane-1,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of (1S)-1-phenylpropane-1-ol.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

Oxidation: (1S)-1-phenylpropane-1,3-dione.

Reduction: (1S)-1-phenylpropane-1-ol.

Substitution: (1S)-1-phenylpropane-1,3-dichloride.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1S)-1-phenylpropane-1,3-diol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form (1S)-1-phenylpropane-1,3-dione—makes it an essential intermediate in organic synthesis .

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | (1S)-1-phenylpropane-1,3-dione | KMnO₄ or CrO₃ |

| Reduction | (1S)-1-phenylpropane-1-ol | NaBH₄ in methanol |

| Substitution | (1S)-1-phenylpropane-1,3-dichloride | SOCl₂ or PBr₃ |

Pharmaceutical Applications

The compound is investigated for its potential therapeutic properties. It has been identified as an important intermediate in the synthesis of several pharmaceuticals:

- Fluoxetine and Norfluoxetine : Used in the treatment of depression and anxiety disorders .

- Tolterodine : A medication for urinary incontinence .

Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity and providing insights into drug design .

Biocatalysis and Fermentation

Studies have shown that this compound can be produced via biotransformation processes using microorganisms. For example:

- Colletotrichum acutatum has been used to biotransform cinnamyl alcohol into this compound effectively, demonstrating its potential in green chemistry applications .

This method allows for the reuse of biocatalysts multiple times without significant loss of activity.

Case Study 1: Synthesis of Selective Estrogen Receptor Modulators (SERMs)

In a study focusing on drug development, this compound was utilized as a precursor for synthesizing SERMs. The unique stereochemistry of the compound played a crucial role in enhancing the selectivity and efficacy of the resulting drugs .

Case Study 2: Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Experiments demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (1S)-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-phenylpropane-1,3-diol: The enantiomer of (1S)-1-phenylpropane-1,3-diol with a different spatial arrangement.

1-phenylpropane-1,2-diol: A similar compound with hydroxyl groups at the first and second positions.

1-phenylpropane-1,3-dione: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it valuable in the synthesis of enantiomerically pure compounds.

Actividad Biológica

(1S)-1-phenylpropane-1,3-diol, also known as 1-phenylpropane-1,3-diol, is a compound belonging to the class of phenylpropanoids. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 152.19 g/mol

- Structural Characteristics : The compound features two hydroxyl groups (-OH) and a phenyl group, making it a diol with potential for various biochemical interactions.

Enzyme Interaction

This compound has been shown to interact with several enzymes:

- Pancreatic Lipase Inhibition : This compound acts as an inhibitor of pancreatic lipase, with a potency comparable to that of orlistat, which is used in obesity management. The inhibition mechanism is likely due to the formation of hydrogen bonds between the hydroxyl groups of the diol and the active site of the enzyme.

- Oxidoreductase Activity : The compound interacts with oxidoreductases, influencing oxidation-reduction reactions. The hydroxyl groups can act as electron donors or acceptors, impacting various metabolic pathways.

Cellular Effects

The biological activity of this compound extends to cellular processes:

- Cell Signaling Modulation : It modulates kinase and phosphatase activities, leading to changes in gene expression related to oxidative stress responses. This modulation enhances cellular defenses against reactive oxygen species.

- Gene Expression Alteration : The compound influences transcription factors that regulate specific genes, affecting mRNA and protein levels within cells.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been tested for its ability to scavenge free radicals, with notable efficacy demonstrated in various assays .

Antimicrobial Activity

The compound has shown antimicrobial properties against several pathogens. For instance:

- Fungistatic Activity : In studies against Candida albicans, the minimum inhibitory concentration (MIC) values ranged from 37 to 124 μg/mL for related compounds derived from propenylbenzenes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma), showing varying degrees of effectiveness depending on concentration .

Study on Enzymatic Activity

A study highlighted the enzymatic hydrolysis of derivatives of this diol, showing its utility in synthesizing various organic compounds while evaluating biological activities such as antioxidant and antimicrobial effects .

In Silico Toxicity Prediction

In silico models have been developed to predict the toxicity levels associated with repeated doses of compounds similar to this compound. These models assist in estimating the no observed adverse effect level (NOAEL) and lowest observed adverse effect level (LOAEL), providing insights into safety profiles for potential therapeutic applications .

Applications

This compound has several applications across different fields:

- Pharmaceuticals : It serves as an intermediate in drug synthesis and may be explored further for its therapeutic potential in managing metabolic disorders and oxidative stress-related diseases.

- Biotechnology : Its role in enzyme-catalyzed reactions makes it valuable for research involving metabolic pathways and biocatalysis.

Propiedades

IUPAC Name |

(1S)-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426201 | |

| Record name | (1S)-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96854-34-1 | |

| Record name | (1S)-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.